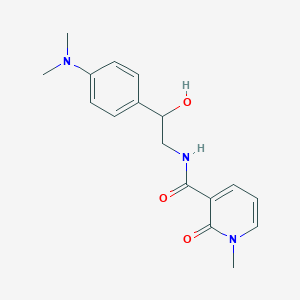
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H21N3O3 and a molecular weight of 315.373 g/mol, is characterized by its unique structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
- CAS Number : 1421444-36-1
- Molecular Formula : C17H21N3O3
Pharmacological Potential
Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of anti-cancer , anti-inflammatory , and anti-microbial effects. Below is a summary of its notable pharmacological properties:
- Anti-Cancer Activity :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
- Inhibition studies indicated that modifications to the compound could enhance its binding affinity and selectivity towards these enzymes.
-
Antimicrobial Properties :
- Preliminary assessments have suggested that this compound possesses antimicrobial activity against various pathogens, which may be attributed to its structural characteristics that facilitate interaction with microbial membranes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in hypopharyngeal tumor cells | , |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Antimicrobial | Exhibits activity against various pathogens |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For example, docking simulations revealed that specific functional groups in the compound contribute significantly to its binding affinity with target enzymes .
科学研究应用
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are important targets in Alzheimer's disease treatment. Studies suggest that structural modifications can enhance the compound's binding affinity to these enzymes, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
Preliminary studies have indicated that N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide possesses antimicrobial activity against various pathogens. This property is likely attributed to its structural characteristics, which facilitate interactions with microbial membranes.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For instance, specific functional groups within the compound significantly contribute to its binding affinity with target enzymes.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in hypopharyngeal tumor cells | |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Study 1: Anti-Cancer Research
In a study published by researchers at a prominent university, the compound was tested on hypopharyngeal cancer cell lines. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
Case Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays demonstrated that modifications to the compound structure could enhance its interaction with AChE and BuChE. These findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(2)13-8-6-12(7-9-13)15(21)11-18-16(22)14-5-4-10-20(3)17(14)23/h4-10,15,21H,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXUFNIZEKTVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













